molecular formula C10H6BrNO3 B1414187 3-Bromo-4-cyano-2-formylphenylacetic acid CAS No. 1807078-66-5

3-Bromo-4-cyano-2-formylphenylacetic acid

Cat. No. B1414187
M. Wt: 268.06 g/mol
InChI Key: XDBDGFMRZYSIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-4-cyano-2-formylphenylacetic acid” is a chemical compound with the molecular formula C10H6BrNO31. It’s likely to be a solid under standard conditions, and its molecular weight is 268.06 g/mol1.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromo, cyano, formyl, and acetic acid groups at the correct positions on the phenyl ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a hexagonal carbon ring) with bromo, cyano, formyl, and acetic acid functional groups attached at the 3rd, 4th, 2nd, and phenylacetic positions, respectively. The exact spatial arrangement would depend on the specific synthesis process and conditions.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. However, the presence of multiple functional groups suggests that it could participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure and functional groups of the compound. Without specific data, it’s not possible to provide a detailed analysis of these properties.


Safety And Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Some general precautions when handling chemical compounds include avoiding inhalation, ingestion, or direct skin contact, and using appropriate personal protective equipment.


Future Directions

The future directions for research on this compound would depend on its potential applications. These could include use in chemical synthesis, as a precursor to other compounds, or potential biological activity.


properties

IUPAC Name

2-(3-bromo-4-cyano-2-formylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-10-7(4-12)2-1-6(3-9(14)15)8(10)5-13/h1-2,5H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBDGFMRZYSIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-cyano-2-formylphenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-cyano-2-formylphenylacetic acid
Reactant of Route 2
3-Bromo-4-cyano-2-formylphenylacetic acid
Reactant of Route 3
3-Bromo-4-cyano-2-formylphenylacetic acid
Reactant of Route 4
3-Bromo-4-cyano-2-formylphenylacetic acid
Reactant of Route 5
3-Bromo-4-cyano-2-formylphenylacetic acid
Reactant of Route 6
3-Bromo-4-cyano-2-formylphenylacetic acid

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